molecular formula C10H20N2O3 B2607534 (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1932513-59-1

(3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B2607534
CAS No.: 1932513-59-1
M. Wt: 216.281
InChI Key: IZVUMRPAZPCMTK-SFYZADRCSA-N
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Description

(3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester is a chiral compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, this compound interacts with carbonyl reductases, which show excellent activity for its biosynthesis . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .

Molecular Mechanism

At the molecular level, the compound exerts its effects through its interactions with carbonyl reductases. These enzymes catalyze the reduction of carbonyl groups to alcohols, a key step in the biosynthesis of rosuvastatin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, asymmetric synthesis of (3R,5S)-CDHH using a self-sufficient biocatalyst based on carbonyl reductase and NADP+ co-immobilization strategy showed high enantioselectivity (> 99% e.e.) and yield (98.54%). Batch reactions were performed for ten cycles without extra addition of NADP+, and the total yield of (3R,5S)-CDHH achieved at 10.56 g/g biocatalyst .

Metabolic Pathways

The compound is involved in the metabolic pathways related to the synthesis of rosuvastatin. It interacts with carbonyl reductases, which are key enzymes in these pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound using a biocatalyst such as recombinant ketoreductase, along with cofactors like NAD/NADH or NADP/NADPH, and a hydrogen donor like isopropanol . The reaction is conducted in an aqueous buffer solution with a pH between 6.0 and 9.0 .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar biocatalytic processes, scaled up to meet demand. The use of biocatalysts offers advantages such as high selectivity and efficiency, as well as milder reaction conditions compared to traditional chemical methods .

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used in the synthesis of the compound itself, as mentioned earlier.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and the effects of chirality on biological activity. Its structure allows it to interact with various enzymes and receptors, making it a useful tool in biochemical studies.

Medicine

In medicine, this compound has potential applications in drug development. Its unique structure and reactivity can be leveraged to create new pharmaceuticals with specific therapeutic effects.

Industry

In industrial applications, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and stereochemistry. This unique structure gives it distinct reactivity and interaction profiles, making it particularly valuable in certain applications where other compounds may not be as effective.

Properties

IUPAC Name

tert-butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVUMRPAZPCMTK-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1932513-59-1
Record name (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
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